(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone
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Overview
Description
“(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is an important scaffold in both natural products and medicinal chemistry . The compound also contains a morpholino group, which is a common motif in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The pyrrole ring is a five-membered aromatic heterocycle, which contributes to the compound’s stability and reactivity . The morpholino group is a six-membered ring containing an oxygen and a nitrogen atom .Scientific Research Applications
Cannabinoid Receptor Research :
- Landsman et al. (1997) studied the effects of similar compounds on cannabinoid CB1 receptors. Their findings demonstrate the diverse roles these compounds can play in cannabinoid receptor modulation (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
- Zhang et al. (2002) investigated the in vitro metabolism of a potent cannabinoid receptor agonist, providing insights into the metabolic pathways of related compounds (Zhang, Ma, Iszard, Cole, Wang, & Wang, 2002).
Synthesis of Biologically Active Compounds :
- Wang et al. (2016) discussed the synthesis of a morpholinyl compound as an intermediate in creating biologically active compounds, highlighting the potential for such molecules in drug discovery (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).
Imaging in Parkinson's Disease :
- Wang et al. (2017) synthesized a morpholinyl compound for use as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Cancer Research :
- Yehia, Polborn, & Müller (2002) described the synthesis of morpholinyl compounds for potential use in cancer research (Yehia, Polborn, & Müller, 2002).
Synthesis and Reactions in Organic Chemistry :
- Kimbaris & Varvounis (2000) conducted research on the reduction of acylpyrroles, providing insights into the synthesis of complex organic compounds (Kimbaris & Varvounis, 2000).
- Zaki, El-Dean, & Radwan (2014) explored the synthesis and reactions of morpholinylpyrrolyl compounds, contributing to the knowledge of organic synthesis mechanisms (Zaki, El-Dean, & Radwan, 2014).
Pharmacological Applications :
- D'ambra et al. (1992) studied pravadoline analogues, including morpholine derivatives, for their potential as cannabinoid receptor agonists (D'ambra, Estep, Bell, Eissenstat, Josef, Ward, Haycock, Baizman, Casiano, & Beglin, 1992).
Antimicrobial Activity :
- Desai, Patel, & Dave (2016) synthesized novel quinoline derivatives bearing pyrazoline and pyridine analogues, including morpholinyl compounds, and evaluated their antimicrobial activity (Desai, Patel, & Dave, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For example, N-substituted aziridines, which are part of the structure of this compound, exhibit cytotoxic properties by inhibiting the growth of cancer cells due to the alkylation of DNA molecules .
Biochemical Pathways
For instance, compounds containing the 1,2,4-oxadiazole moiety are used to treat various diseases, including migraine, mucoviscidosis, Duchenne muscular dystrophy, Alzheimer’s, and Parkinson’s diseases .
Result of Action
For example, N-substituted aziridines have been found to inhibit the growth of cancer cells due to the alkylation of DNA molecules .
Action Environment
For example, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by various environmental factors .
Properties
IUPAC Name |
(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c18-14(15-3-5-19-6-4-15)17-9-11-7-16(13-1-2-13)8-12(11)10-17/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBZJVQIWIIZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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